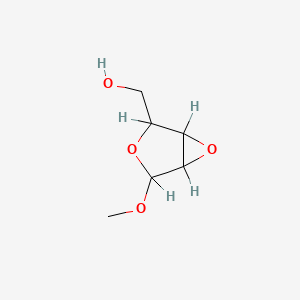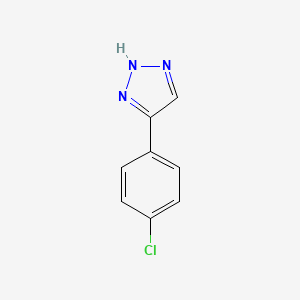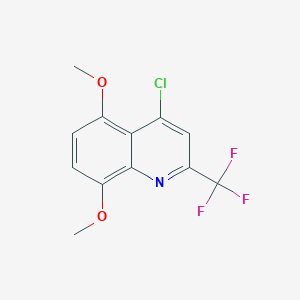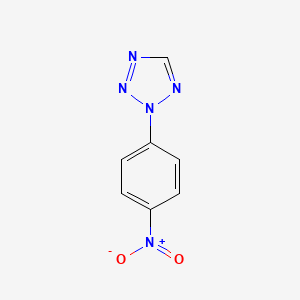
5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea is a combination of two herbicides, Bromacil and Diuron , commonly used for controlling broadleaf weeds and grasses in industrial areas. Bromacil, a uracil herbicide, is particularly effective against perennial grasses, while Diuron, a urea herbicide, is used for pre-emergence and post-emergence control of a wide variety of annual and perennial broadleaf and grass weeds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of the 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea involves the intimate mixing of technical grade Bromacil and Diuron in a specific weight ratio. For instance, a common preparation method includes melting technical grade Bromacil and Diuron together in a 1:2 weight ratio (excess Bromacil) and then feeding the mixture to a flaker to obtain the complex .
Industrial Production Methods
In industrial settings, the this compound is produced in granular form for ease of application. The mixture is formulated to be dust-free, ensuring excellent spreadability and minimal downward and lateral movement in the soil .
Análisis De Reacciones Químicas
Types of Reactions
The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea undergoes various chemical reactions, including:
Oxidation: Both Bromacil and Diuron can undergo oxidation reactions, leading to the formation of various degradation products.
Reduction: Reduction reactions can also occur, particularly under anaerobic conditions.
Substitution: Both compounds can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include various degradation products that can be further analyzed for their environmental impact and efficacy as herbicides.
Aplicaciones Científicas De Investigación
The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the environmental fate and degradation of herbicides.
Biology: Investigated for its phytotoxic effects on various crops and plants
Medicine: Studied for its potential toxicological effects on non-target organisms.
Mecanismo De Acción
The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea exerts its herbicidal effects through multiple mechanisms of action. Bromacil inhibits photosynthesis by blocking electron transport in photosystem II, while Diuron also inhibits photosynthesis by binding to the D1 protein in photosystem II, preventing electron flow . These actions lead to the disruption of energy production in plants, ultimately causing their death.
Comparación Con Compuestos Similares
Similar Compounds
Alachlor: A chloroacetanilide herbicide used to control annual grasses and certain broadleaf weeds.
Flumioxazin: A herbicide used for pre-emergence control of broadleaf weeds and grasses.
Imazapyr: A herbicide used for total vegetation control in non-cropland areas.
Uniqueness
The 5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione: 3-(3,4-dichloro phenyl)-1,1-dimethyl-urea is unique due to its combined action of two different herbicides, providing a broader spectrum of weed control and reducing the likelihood of resistance development. Additionally, the mixture’s formulation as a dust-free granular product enhances its application efficiency and environmental safety .
Propiedades
Número CAS |
8071-04-3 |
|---|---|
Fórmula molecular |
C18H23BrCl2N4O3 |
Peso molecular |
494.2 g/mol |
Nombre IUPAC |
5-bromo-3-butan-2-yl-6-methyl-1H-pyrimidine-2,4-dione;3-(3,4-dichlorophenyl)-1,1-dimethylurea |
InChI |
InChI=1S/C9H13BrN2O2.C9H10Cl2N2O/c1-4-5(2)12-8(13)7(10)6(3)11-9(12)14;1-13(2)9(14)12-6-3-4-7(10)8(11)5-6/h5H,4H2,1-3H3,(H,11,14);3-5H,1-2H3,(H,12,14) |
Clave InChI |
DXRYFLAOKKJDEB-UHFFFAOYSA-N |
SMILES |
CCC(C)N1C(=O)C(=C(NC1=O)C)Br.CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
SMILES canónico |
CCC(C)N1C(=O)C(=C(NC1=O)C)Br.CN(C)C(=O)NC1=CC(=C(C=C1)Cl)Cl |
| 8071-35-0 | |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-[[2-[[2-Acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxobutanoic acid](/img/structure/B1633986.png)












